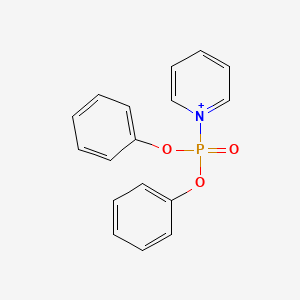
1-(Diphenoxyphosphoryl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenoxyphosphoryl)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The unique structure of this compound, which includes a pyridinium core and diphenoxyphosphoryl group, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenoxyphosphoryl)pyridin-1-ium typically involves the reaction of pyridine with diphenoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Diphenoxyphosphoryl Chloride: This is achieved by reacting phosphorus oxychloride with phenol in the presence of a base.
Formation of this compound: Pyridine is reacted with diphenoxyphosphoryl chloride in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include:
Reaction Scale-Up: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Safety Measures: Implementing safety protocols to handle hazardous chemicals and prevent accidents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenoxyphosphoryl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridinium ring.
Wissenschaftliche Forschungsanwendungen
1-(Diphenoxyphosphoryl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Diphenoxyphosphoryl)pyridin-1-ium involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The diphenoxyphosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenoxyphosphoryl)pyridin-1-ium can be compared with other pyridinium salts and related compounds:
Similar Compounds: Pyridinium chloride, pyridinium bromide, and other substituted pyridinium salts.
Uniqueness: The presence of the diphenoxyphosphoryl group distinguishes this compound from other pyridinium salts, providing it with unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
403715-54-8 |
|---|---|
Molekularformel |
C17H15NO3P+ |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
1-diphenoxyphosphorylpyridin-1-ium |
InChI |
InChI=1S/C17H15NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H/q+1 |
InChI-Schlüssel |
MNZZSUPHIMMKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)([N+]2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


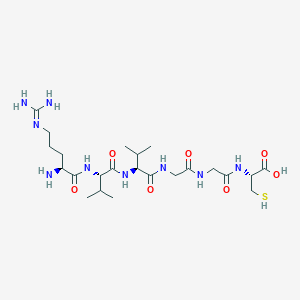

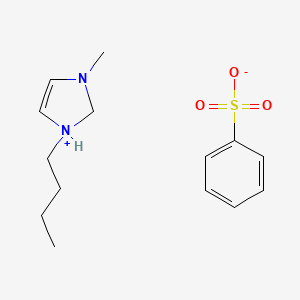

![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)

![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
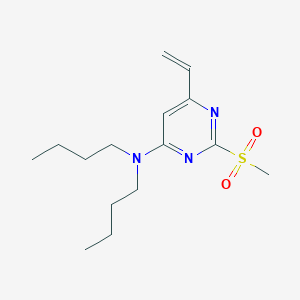

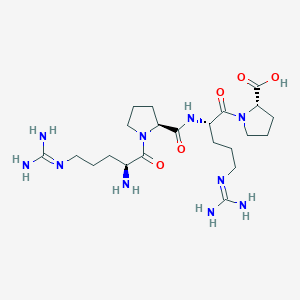
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
